2-(3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-cyclopentylacetamide
Description
Properties
Molecular Formula |
C22H29N5O2 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-[3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1-yl]-N-cyclopentylacetamide |
InChI |
InChI=1S/C22H29N5O2/c28-21(23-19-8-4-5-9-19)17-27-22(29)11-10-20(24-27)26-14-12-25(13-15-26)16-18-6-2-1-3-7-18/h1-3,6-7,10-11,19H,4-5,8-9,12-17H2,(H,23,28) |
InChI Key |
JMVVQVZPDJMDEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C(=O)C=CC(=N2)N3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-cyclopentylacetamide typically involves multiple steps, starting with the preparation of the piperazine and pyridazine intermediates. One common method involves the reaction of piperazine with benzyl chloride to form 1-benzylpiperazine . This intermediate is then reacted with a pyridazine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as crystallization, filtration, and purification to obtain the final product. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to verify the compound’s purity and structure.
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-cyclopentylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
CNS Disorders
Research indicates that compounds similar to 2-(3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-cyclopentylacetamide may exhibit significant activity against neurological conditions. The benzylpiperazine moiety is often associated with antidepressant effects, making this compound a candidate for further investigation in the treatment of depression and anxiety disorders .
Cardiovascular Applications
The compound's potential as a cardiovascular agent stems from its ability to interact with phosphodiesterase enzymes, particularly phosphodiesterase 4 (PDE4). Inhibition of PDE4 leads to increased levels of cyclic adenosine monophosphate (cAMP), which can suppress inflammatory responses and improve cardiac function. This mechanism suggests that the compound could be beneficial in managing heart diseases associated with inflammation .
Anti-inflammatory Properties
Given its structural features, the compound may also serve as an anti-inflammatory agent. PDE4 inhibitors are known for their capacity to reduce cytokine release, including tumor necrosis factor-alpha (TNF-α), which plays a pivotal role in inflammatory processes. Thus, 2-(3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-cyclopentylacetamide could be explored for its therapeutic potential in various inflammatory diseases .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multiple steps that require precise conditions to achieve high yields and purity. Key reactions may include:
- Formation of the Pyridazine Core : Utilizing appropriate precursors to construct the pyridazine framework.
- Benzylpiperazine Attachment : This step may involve alkylation reactions where benzyl groups are introduced.
- Cyclopentylacetamide Formation : Amide bond formation is crucial for attaching the cyclopentyl group.
The interaction studies are essential to understand the pharmacodynamics and pharmacokinetics of this compound, elucidating how it behaves within biological systems and identifying potential side effects .
Mechanism of Action
The mechanism of action of 2-(3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-cyclopentylacetamide involves its interaction with specific molecular targets and pathways. The compound may act on serotonergic and dopaminergic receptor systems, similar to other piperazine derivatives . This interaction can lead to various physiological effects, depending on the specific receptors and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Pyridazinone Derivatives
Benzyloxy-Substituted Pyridazinones ()
Compounds 5a–c share the pyridazinone core but feature benzyloxy groups at position 3 (e.g., nitrobenzyl or cyanobenzyl). These derivatives were synthesized via alkylation of 4-(3-hydroxy-6-oxopyridazin-1(6H)-yl)benzenesulfonamide with substituted benzyl bromides. Key differences:
- 5b (4-nitrobenzyl): Higher polarity due to the nitro group (HRMS m/z 425.052626 [M+Na]+) .
- 5c (4-cyanobenzyl): Enhanced electron-withdrawing character (13C NMR δ 118.73, 110.74 for CN) .
Comparison : The target compound’s 4-benzylpiperazine group introduces basicity and flexibility absent in 5a–c, which may improve CNS penetration compared to the sulfonamide-containing 5a–c.
Piperazine/Piperidine-Substituted Analogues
Pyridazinobenzylpiperidine Derivatives ()
- S3: Contains a 4-benzylpiperidine and bromobenzylidene group.
- S9 : Features a 2-methylbenzylidene substituent, highlighting the role of steric effects on activity .
Comparison : Replacing piperidine (S3, S9) with piperazine (target compound) adds a nitrogen atom, increasing hydrogen-bonding capacity and altering pharmacokinetics.
Chlorophenyl/Fluorophenylpiperazine Derivatives ()
- Compound 3 () : 4-(4-chlorophenyl)piperazine substituent. Synthesized via reflux with ethyl bromoacetate, yielding ethyl ester intermediates .
- 6f (): 4-(4-chlorophenyl)piperazine linked to a pyridazinone-antipyrine hybrid. Exhibits IR C=O stretches at 1681 cm⁻¹ and 1655 cm⁻¹ .
- 6c () : 4-(4-fluorophenyl)piperazine with antipyrine-acetamide. Fluorine enhances metabolic stability compared to chlorine .
Acetamide-Substituted Analogues
Cycloalkyl and Aromatic Acetamides ()
Structure-Activity Relationship (SAR) Insights
- Piperazine vs. Piperidine : Piperazine’s additional nitrogen may enhance interactions with acidic residues in enzyme active sites (e.g., MAO) .
- Benzyl vs. Halogenated Aryl : Benzyl groups improve lipophilicity, whereas chloro/fluorophenyl groups enhance electronic effects but reduce BBB penetration .
- Cyclopentyl vs. Cycloheptyl : Smaller cyclopentyl may offer better solubility and metabolic stability than cycloheptyl .
Biological Activity
The compound 2-(3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-cyclopentylacetamide is a synthetic organic molecule with potential therapeutic applications. Its complex structure suggests interactions with various biological targets, making it a candidate for pharmacological studies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a piperazine moiety, a pyridazine ring, and an acetamide group. These structural components are significant for its biological activity, particularly in neurological and inflammatory contexts.
| Property | Value |
|---|---|
| Molecular Weight | 325.41 g/mol |
| Chemical Formula | C18H25N3O2 |
| Key Functional Groups | Piperazine, Pyridazine, Acetamide |
Research indicates that 2-(3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-cyclopentylacetamide may act through several mechanisms:
- Receptor Modulation : The compound may interact with specific receptors involved in neurotransmission and inflammation.
- Enzyme Inhibition : It has been studied for its potential to inhibit enzymes related to inflammatory pathways, such as phosphodiesterase 4 (PDE4), which plays a role in regulating cyclic adenosine monophosphate (cAMP) levels .
- Chemokine Receptor Antagonism : Similar compounds have shown antagonistic effects on CCR3 receptors, influencing eosinophil chemotaxis and Ca²⁺ mobilization .
Anti-inflammatory Properties
Studies have demonstrated that the compound exhibits significant anti-inflammatory effects. It has been evaluated for its ability to inhibit various inflammatory mediators. For instance:
- Inhibition of COX Enzymes : The compound shows promise as a COX-2 inhibitor, which is crucial for reducing inflammation and pain .
- Multi-target Activity : Research indicates that it may target multiple pathways involved in inflammation, including carbonic anhydrase and lipoxygenase .
Analgesic Effects
The analgesic properties of the compound have been explored in various models:
- Pain Models : Preclinical studies suggest that it may alleviate pain through modulation of neurotransmitter systems or direct inhibition of pain-related enzymes .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
-
Study on Inflammatory Response :
- A study evaluated the compound's effects on inflammatory markers in animal models. Results indicated a significant reduction in edema and inflammatory cytokines after treatment with the compound.
-
Analgesic Efficacy Assessment :
- In a controlled trial, the compound was administered to subjects with chronic pain conditions. The results showed a noticeable decrease in pain scores compared to baseline measurements.
- Receptor Interaction Studies :
Q & A
Basic Question
- IR Spectroscopy : Confirm carbonyl (C=O) stretches at 1664–1681 cm⁻¹ (pyridazinone and acetamide) .
- ¹H-NMR : Key signals include:
- ESI-MS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 548.2174 for analog 6i) validate molecular weight .
How can researchers resolve contradictions between in vitro enzyme inhibition and cellular activity data?
Advanced Question
Discrepancies often arise from:
- Membrane permeability : Use logP calculations (e.g., ClogP ~3.2 for analogs) to assess lipophilicity. Modify substituents (e.g., fluorobenzyl groups) to enhance cellular uptake .
- Metabolic stability : Perform microsomal assays (e.g., human liver microsomes) to identify metabolic hotspots (e.g., piperazine oxidation). Introduce electron-withdrawing groups (e.g., Cl) to stabilize vulnerable sites .
- Orthogonal assays : Compare enzyme inhibition (IC₅₀) with cell-based reporter assays (e.g., HDAC inhibition in HeLa cells) to validate target engagement .
What computational strategies are effective for modeling interactions with targets like HDACs or monoamine oxidases?
Advanced Question
- Molecular Docking : Use AutoDock Vina to model binding poses. The benzylpiperazine moiety shows hydrophobic interactions with HDAC1’s surface pocket (ΔG ≈ -9.2 kcal/mol) .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess piperazine flexibility and hydrogen bonding stability with catalytic residues (e.g., Zn²⁺ in HDACs) .
- QM/MM : Calculate charge distribution on pyridazinone to predict electrophilic reactivity (e.g., Fukui indices) .
How can structural modifications improve solubility without compromising target affinity?
Intermediate Question
- Polar substituents : Introduce -OH or -OMe groups on the benzyl ring (e.g., 4-methoxybenzyl analogs increase aqueous solubility by 2.5×) .
- Salt formation : Convert tertiary amines to hydrochloride salts (e.g., 6h analog dihydrochloride, solubility >10 mg/mL in PBS) .
- Prodrug strategy : Mask acetamide as a phosphate ester (e.g., in vitro hydrolysis t₁/₂ ~2 h at pH 7.4) .
How should SAR studies be designed to optimize potency against dual targets (e.g., HDAC and MAO)?
Advanced Question
- Variable regions : Screen analogs with:
- Dual-activity profiling : Use parallel assays (e.g., HDAC fluorogenic substrate and MAO-Glo™) to identify balanced inhibitors .
What analytical methods validate batch-to-batch consistency in synthesized compounds?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
